molecular formula C9H8INO5 B12301297 Methyl 4-iodo-5-methoxy-2-nitrobenzoate

Methyl 4-iodo-5-methoxy-2-nitrobenzoate

Cat. No.: B12301297
M. Wt: 337.07 g/mol
InChI Key: XOTNSZQMLIYQQN-UHFFFAOYSA-N
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Description

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is a substituted aromatic ester characterized by distinct functional groups: an iodine atom at position 4, a methoxy group at position 5, and a nitro group at position 2. This compound is structurally related to pharmaceutical intermediates, as evidenced by similar derivatives used in drug synthesis and impurity analysis .

Properties

Molecular Formula

C9H8INO5

Molecular Weight

337.07 g/mol

IUPAC Name

methyl 4-iodo-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3

InChI Key

XOTNSZQMLIYQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzoate followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: Formation of 4-amino-5-methoxy-2-nitrobenzoate.

    Oxidation: Formation of 4-iodo-5-hydroxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are outlined below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
Methyl 4-iodo-5-methoxy-2-nitrobenzoate I (4), OMe (5), NO₂ (2) C₉H₈INO₅ 353.07 (calculated) N/A Pharmaceutical intermediate (inferred)
Methyl 5-methoxy-2-nitrobenzoate OMe (5), NO₂ (2) C₉H₉NO₅ 227.17 2327-45-9 Simpler analog; lacks iodine
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate BnO (4), OMe (5), NO₂ (2) C₁₆H₁₄NO₆ 316.29 61032-41-5 Benzyloxy group enhances lipophilicity
5-Hydroxy-4-methoxy-2-nitrobenzoic acid OH (5), OMe (4), NO₂ (2) C₈H₇NO₆ 213.14 31839-20-0 Carboxylic acid form; higher polarity
Methyl 2-chloro-5-methoxy-4-nitrobenzoate Cl (2), OMe (5), NO₂ (4) C₉H₈ClNO₅ 245.62 1349744-88-2 Chloro substituent alters reactivity
Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate AcNH (5), EtO (4), NO₂ (2) C₁₂H₁₄N₂O₆ 282.25 1201080-23-0 Acetamido and ethoxy groups; drug impurity

Reactivity and Physicochemical Properties

  • Iodine vs. Chlorine/Benzyloxy : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine (e.g., ) or benzyloxy (e.g., ). Iodine’s larger atomic radius may enhance leaving-group ability in nucleophilic substitution reactions.
  • Solubility and Melting Points: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. The iodine substituent may increase melting point due to enhanced van der Waals interactions.

Biological Activity

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10I NO5
  • Molecular Weight : 307.10 g/mol
  • Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), and iodo group (-I).

This unique arrangement of functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism is thought to involve:

  • Inhibition of bacterial growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Potential as a broad-spectrum antimicrobial agent : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, revealing promising results:

  • Cytotoxicity against cancer cell lines : The compound has demonstrated selective cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

The compound exhibited a strong inhibitory effect on both bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings were as follows:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
Control1005
108515
256030
503070

The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis, suggesting that the compound effectively induces cell death in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby disrupting normal cellular function.
  • Induction of Oxidative Stress : By generating reactive oxygen species, it can lead to oxidative damage within cells, promoting apoptosis in cancer cells.

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